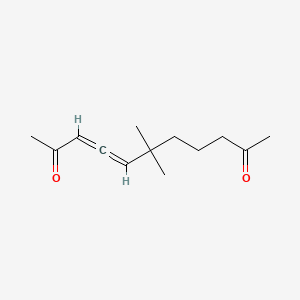
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine derivatives in the presence of acetic acid . This reaction typically proceeds under mild conditions and yields the desired pyrazoline derivative.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of metal catalysts and greener synthesis methods to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyrazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include organo- and metal-catalysts, hydrazines, and diazo compounds. Reaction conditions often involve mild temperatures and the use of solvents like acetic acid .
Major Products
The major products formed from these reactions include pyrazole and pyrazolone derivatives, which have significant applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its reactivity towards various biological molecules . These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use in pharmaceuticals and as a reagent in analytical chemistry.
2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Exhibits similar reactivity and applications in medicinal chemistry.
Uniqueness
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad-spectrum applications make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-ethyl-2,4,5-trimethylpyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5-10-7(3)6(2)8(11)9(10)4/h5H2,1-4H3 |
Clé InChI |
LEUNCCJCPAXXDO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=O)N1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
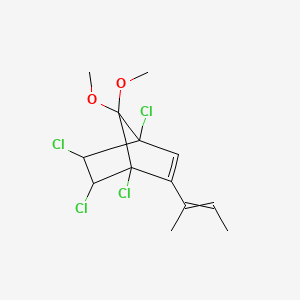
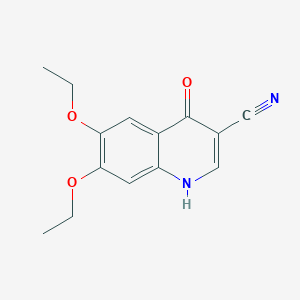
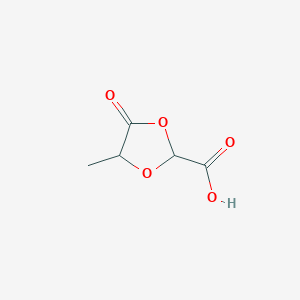

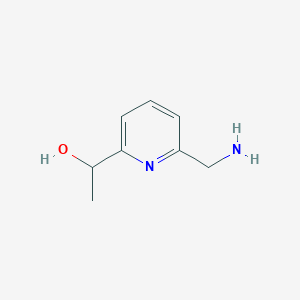

![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)


